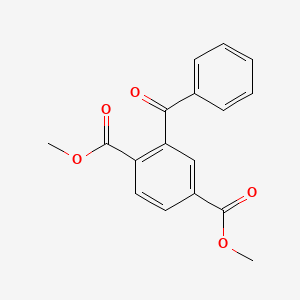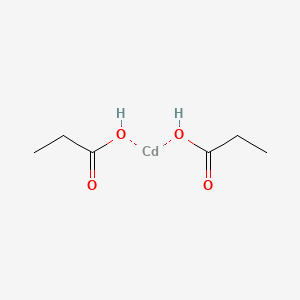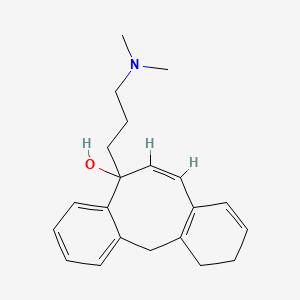
N,N,N',N'-Tetraallyl 1,4-diamino butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’-Tetraallyl 1,4-diamino butane: is an organic compound with the molecular formula C16H28N2 It is characterized by the presence of four allyl groups attached to the nitrogen atoms of a 1,4-diaminobutane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraallyl 1,4-diamino butane typically involves the reaction of 1,4-diaminobutane with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the 1,4-diaminobutane attack the carbon atoms of the allyl bromide, resulting in the formation of the tetraallyl derivative.
Reaction Conditions:
Reactants: 1,4-diaminobutane, allyl bromide
Base: Sodium hydroxide
Solvent: Typically anhydrous ethanol or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetraallyl 1,4-diamino butane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N,N,N’,N’-Tetraallyl 1,4-diamino butane can undergo various types of chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Polymerization: The allyl groups can undergo polymerization reactions, leading to the formation of polymeric materials.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Polymerization: Radical initiators or catalysts can be used to initiate polymerization.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated amines.
Substitution: Substituted amines with different functional groups.
Polymerization: Polymeric materials with varying properties.
科学的研究の応用
N,N,N’,N’-Tetraallyl 1,4-diamino butane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of N,N,N’,N’-Tetraallyl 1,4-diamino butane involves its ability to participate in various chemical reactions due to the presence of reactive allyl groups. These groups can undergo polymerization, oxidation, and substitution reactions, leading to the formation of diverse products. The compound’s reactivity is influenced by the electronic and steric effects of the allyl groups and the diamine backbone.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetramethyl 1,4-diamino butane: Similar structure but with methyl groups instead of allyl groups.
1,4-Diaminobutane: The parent compound without any allyl or other substituents.
N,N,N’,N’-Tetraethyl 1,4-diamino butane: Similar structure but with ethyl groups instead of allyl groups.
Uniqueness
N,N,N’,N’-Tetraallyl 1,4-diamino butane is unique due to the presence of allyl groups, which impart distinct reactivity and potential for polymerization. This makes it valuable for applications requiring cross-linking and the formation of polymeric materials.
特性
CAS番号 |
54391-08-1 |
|---|---|
分子式 |
C16H28N2 |
分子量 |
248.41 g/mol |
IUPAC名 |
N,N,N',N'-tetrakis(prop-2-enyl)butane-1,4-diamine |
InChI |
InChI=1S/C16H28N2/c1-5-11-17(12-6-2)15-9-10-16-18(13-7-3)14-8-4/h5-8H,1-4,9-16H2 |
InChIキー |
WYRJQOPVEMCABI-UHFFFAOYSA-N |
正規SMILES |
C=CCN(CCCCN(CC=C)CC=C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


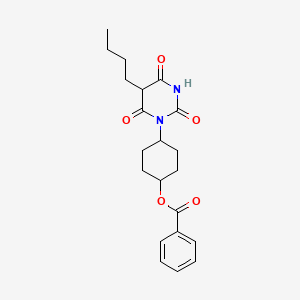

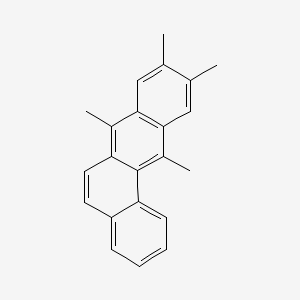
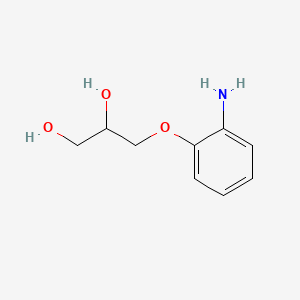
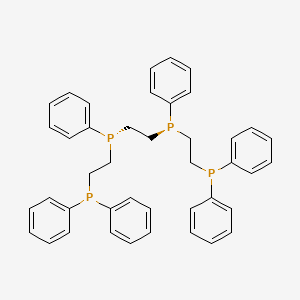

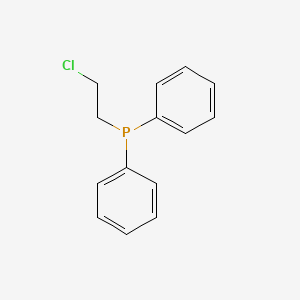
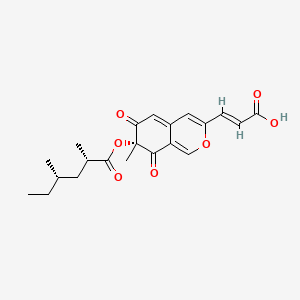
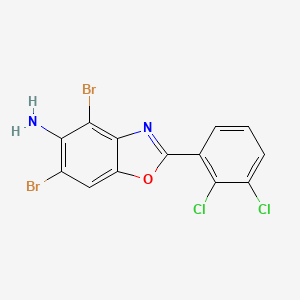

![3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)
